1-Methyl-4-(piperidin-4-yl)piperazine
Overview
Description
The compound "1-Methyl-4-(piperidin-4-yl)piperazine" is a piperazine derivative, which is a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry as building blocks for the synthesis of various pharmaceutical agents .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various electrophiles or through nucleophilic substitution reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and Mannich’s reaction with N-methyl piperazine . Similarly, 4-piperazinopyrimidines are synthesized through nucleophilic attack of amines on trichloropyrimidine . The synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole is described as a simple and efficient process, characterized by spectral analysis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring, which can be substituted at various positions to yield compounds with different properties. The structure is often confirmed using techniques such as IR, NMR, and mass spectrometry . The participation of the piperazine nitrogen in coordination with group 12 metal ions leads to structural diversity in metal complexes .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions, including coordination with metal ions to form complexes , and reactions with isothiocyanates and dibasic acid chlorides to form thiocarbamyl piperazines and alkylene diacyl-di-(1-methyl piperazides), respectively . These reactions are often utilized to synthesize compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the piperazine ring. The introduction of different functional groups can lead to compounds with varying pharmacological profiles, including antidepressant, antianxiety, antiemetic, and analgesic activities . The carbon-13 NMR chemical shifts of piperidine and piperazine compounds have been studied to derive empirical substituent parameters for methyl groups bonded to carbon and nitrogen .
Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Piperazine-1-yl-1H-indazole derivatives, including 1-Methyl-4-(piperidin-4-yl)piperazine, are significant in the field of medicinal chemistry. A study by Balaraju, Kalyani, and Laxminarayana (2019) discusses the synthesis of novel compounds in this category and their characterization through spectral analysis. These compounds have been subjected to docking studies to understand their interactions at the molecular level, highlighting their potential in drug development (Balaraju, Kalyani, & Laxminarayana, 2019).
Development of CGRP Receptor Antagonists
Research by Cann et al. (2012) focused on the synthesis of a compound related to 1-Methyl-4-(piperidin-4-yl)piperazine, which acts as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The study detailed the development of a stereoselective and economical synthesis process for this compound, demonstrating its significance in therapeutic applications (Cann et al., 2012).
Inhibition of Soluble Epoxide Hydrolase
A study by Thalji et al. (2013) describes the discovery of 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, identified through high-throughput screening. These compounds, including derivatives of 1-Methyl-4-(piperidin-4-yl)piperazine, show potential in various disease models due to their influence on specific biomarkers (Thalji et al., 2013).
Synthesis and Biological Evaluation of Piperazine Derivatives
Penjisevic et al. (2016) synthesized a series of novel substituted piperidines and piperazines, starting from key intermediates related to 1-Methyl-4-(piperidin-4-yl)piperazine. Their study focused on evaluating the affinity of these compounds for the dopamine D2 receptor, demonstrating their potential in the development of dopaminergic ligands (Penjisevic et al., 2016).
ACC1/2 Non-Selective Inhibitors
Chonan et al. (2011) investigated novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors. Their research led to the identification of compounds with potent inhibitory activities in enzyme-assay and cell-based assays, with potential applications in reducing hepatic de novo fatty acid synthesis (Chonan et al., 2011).
Safety And Hazards
properties
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYYJGQKVGZGSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912521 | |
Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(piperidin-4-yl)piperazine | |
CAS RN |
99726-99-5, 53617-36-0 | |
Record name | 1-Methyl-4-(piperidin-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30912521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-4-(piperidin-4-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 99726-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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